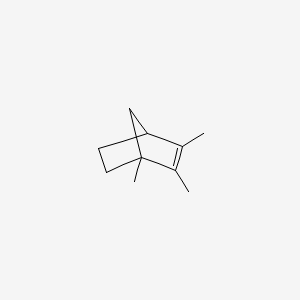

epsilon-Fenchene

説明

ε-Fenchene (systematic name: 1,3,3-trimethylbicyclo[2.2.1]hept-2-ene) is a bicyclic monoterpene distinguished by its unique bridged bicyclic structure and reactivity in organic synthesis. It is a structural isomer of α-fenchene and β-fenchene, differing in the position of the double bond and substituents . This compound is notable for its applications in catalytic systems, particularly in transition metal coordination chemistry, where its rigid framework stabilizes metal centers and influences reaction selectivity .

特性

CAS番号 |

512-50-5 |

|---|---|

分子式 |

C10H16 |

分子量 |

136.23 g/mol |

IUPAC名 |

1,2,3-trimethylbicyclo[2.2.1]hept-2-ene |

InChI |

InChI=1S/C10H16/c1-7-8(2)10(3)5-4-9(7)6-10/h9H,4-6H2,1-3H3 |

InChIキー |

HIZBWIXMAQEVLW-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C2(CCC1C2)C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Epsilon-Fenchene can be synthesized through several methods. One common approach involves the isomerization of alpha-pinene, a major component of turpentine oil. The isomerization process typically uses a catalyst such as titanium dioxide at elevated temperatures around 135°C . Another method involves the cyclization of geranyl pyrophosphate, a precursor in the biosynthesis of monoterpenes.

Industrial Production Methods

Industrial production of epsilon-Fenchene often involves the extraction from natural sources, such as essential oils of pine and fir trees. The extraction process includes steam distillation followed by fractional distillation to isolate epsilon-Fenchene from other components. Additionally, chemical synthesis from alpha-pinene is employed on a larger scale due to the abundance of alpha-pinene in turpentine oil .

化学反応の分析

Types of Reactions

Epsilon-Fenchene undergoes various chemical reactions, including:

Oxidation: Epsilon-Fenchene can be oxidized to form fenchone, a ketone derivative.

Reduction: Reduction of epsilon-Fenchene can yield fenchyl alcohol.

Substitution: It can participate in electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Halogenation can be carried out using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Fenchone

Reduction: Fenchyl alcohol

Substitution: Halogenated derivatives such as fenchyl chloride or bromide

科学的研究の応用

Epsilon-Fenchene has a wide range of applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of various organic compounds, including fragrances and pharmaceuticals.

Biology: Epsilon-Fenchene is studied for its potential antimicrobial and antifungal properties.

Industry: It is used in the production of synthetic camphor and as a flavoring agent in food products.

作用機序

The mechanism of action of epsilon-Fenchene involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes in bacteria and fungi, leading to antimicrobial effects . The compound can also modulate signaling pathways involved in inflammation, contributing to its potential anti-inflammatory properties .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key physicochemical and functional differences between ε-fenchene and its analogs:

| Property | ε-Fenchene | α-Fenchene | β-Fenchene | Camphene |

|---|---|---|---|---|

| Molecular Formula | C₁₀H₁₆ | C₁₀H₁₆ | C₁₀H₁₆ | C₁₀H₁₆ |

| Boiling Point (°C) | 156–158 | 154–156 | 150–152 | 159–161 |

| Density (g/cm³) | 0.899 | 0.893 | 0.897 | 0.844 |

| Reactivity | High electrophilic addition | Moderate Diels-Alder activity | Low thermal stability | High halogenation affinity |

| Catalytic Applications | Ligand in Pd/Ni complexes | Limited metal coordination | Rarely used in catalysis | Oxidizing agent support |

Structural and Stereochemical Differences

ε-Fenchene’s bicyclo[2.2.1]hept-2-ene framework creates steric hindrance that enhances its ability to stabilize low-coordinate metal centers, unlike α- and β-fenchene, which exhibit planar or less strained configurations. Camphene, while structurally similar, lacks the electron-deficient double bond critical for coordinating transition metals .

Catalytic Performance

In Pd-catalyzed cross-coupling reactions, ε-fenchene-based ligands (e.g., Pd-ε-fenchene complexes) achieve 92% yield in Suzuki-Miyaura reactions, outperforming α-fenchene ligands (75% yield) due to superior steric and electronic tuning . Camphene-derived catalysts, however, are preferred in oxidation reactions for their robustness under acidic conditions .

Analytical Challenges in Comparative Studies

Chemical analyses of ε-fenchene and its analogs face challenges such as:

- Ambiguity in Spectroscopic Data : Overlapping NMR signals (e.g., δ 1.2–1.5 ppm for bridgehead protons) complicate differentiation from α-fenchene .

- Quantification Limits : Gas chromatography-mass spectrometry (GC-MS) requires high-purity standards due to co-elution issues with camphene derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。